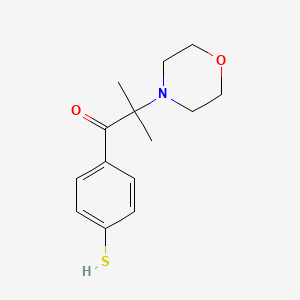

1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)-

Cat. No. B8558443

Key on ui cas rn:

88324-59-8

M. Wt: 265.37 g/mol

InChI Key: HZKOLJKEGWJTOV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04582862

Procedure details

451 g of hydrated sodium sulfide (Na2S content 32-38%≈2 mols) are suspended in 800 ml of N-methyl-2-pyrrolidone and 400 ml of toluene and the mixture is warmed to 130°. Approx. 290 ml of water are removed in a water separator, and the toluene is then removed by distillation. 100 g (0.37 mol) of 1-(4-chlorophenyl)-2-methyl-2-morpholinopropan-1-one are introduced into the warm solution in portions, and the suspension is heated at 140° for 12 hours. After cooling, the pH of the reaction mixture is adjusted to 6 by adding 6N HCl, and the solution is freed from H2S. The solution is then diluted with 1 liter of water and extracted with diethyl ether. The ether extracts are extracted by shaking several times with 20% sodium hydroxide solution, and the combined aqueous alkaline extracts are neutralised with 6N HCl and extracted by shaking with diethyl ether. The ether extracts are dried over MgSO4 and concentrated. The oil which remains is crystallised from cyclohexane. Melting point 68°-69° C. (Compound No. 22).

[Compound]

Name

hydrated sodium sulfide

Quantity

451 g

Type

reactant

Reaction Step One

Quantity

100 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C1(C)C=CC=CC=1.Cl[C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:25])[C:16]([CH3:24])([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[CH3:17])=[CH:11][CH:10]=1.Cl.[SH2:27]>CN1CCCC1=O.O>[SH:27][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:25])[C:16]([CH3:24])([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)[CH3:17])=[CH:11][CH:10]=1

|

Inputs

Step One

[Compound]

|

Name

|

hydrated sodium sulfide

|

|

Quantity

|

451 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S

|

Step Six

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by shaking several times with 20% sodium hydroxide solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Approx. 290 ml of water are removed in a water separator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the toluene is then removed by distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the suspension is heated at 140° for 12 hours

|

|

Duration

|

12 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with diethyl ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The ether extracts are extracted

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

by shaking with diethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether extracts are dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil which remains is crystallised from cyclohexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

SC1=CC=C(C=C1)C(C(C)(N1CCOCC1)C)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |